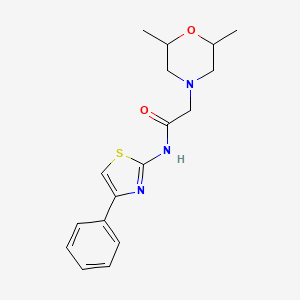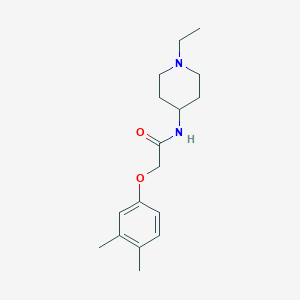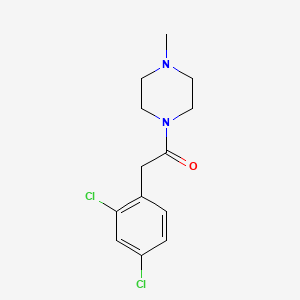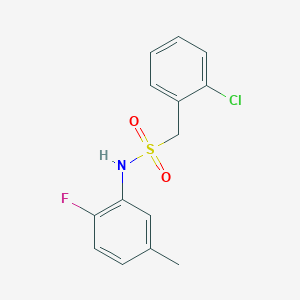
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid alicyclic hydrocarbon, known for its stability and unique structural properties. The incorporation of the adamantyl group into various chemical structures often imparts enhanced stability, lipophilicity, and biological activity to the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the reaction of adamantane with a suitable alkylating agent, such as bromomethyl or chloromethyl derivatives, under basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the pyrazole derivative through a nucleophilic substitution reaction, typically using a strong base like sodium hydride or potassium tert-butoxide.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantylmethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various nucleophiles replacing the adamantylmethyl group.
Scientific Research Applications
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methyl group on the adamantyl moiety.
N-(1-Adamantylmethyl)-1-methyl-1H-pyrazole-4-carboxamide: Has a methyl group on the pyrazole ring instead of the ethyl group.
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide: The carboxamide group is attached to the 3-position of the pyrazole ring instead of the 4-position.
Uniqueness
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the presence of the adamantylmethyl group and the carboxamide group at the 4-position of the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H25N3O/c1-2-20-10-15(9-19-20)16(21)18-11-17-6-12-3-13(7-17)5-14(4-12)8-17/h9-10,12-14H,2-8,11H2,1H3,(H,18,21) |
InChI Key |
JWWJSZKODAMCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10962620.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962626.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10962628.png)
![(2,6-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10962634.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]pentan-1-one](/img/structure/B10962639.png)
![2-{[(4-Propylphenyl)sulfonyl]amino}benzamide](/img/structure/B10962640.png)

![Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate](/img/structure/B10962652.png)
![2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B10962679.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide](/img/structure/B10962707.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10962708.png)


